

UNC7096: A High-Affinity Chemical Probe for Interrogating NSD2-PWWP1 Domain Biology

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Compound of Interest

Compound Name: *UNC7096*

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **UNC7096**, a biotinylated chemical probe designed to investigate the function of the NSD2 (Nuclear Receptor Binding SET Domain Protein 2) PWWP1 domain. **UNC7096** serves as a valuable tool for researchers in epigenetics and drug discovery, enabling the exploration of NSD2 biology and its role in disease, particularly in cancers characterized by NSD2 dysregulation. This document details the probe's mechanism of action, presents key quantitative data, outlines experimental protocols for its application, and visualizes its interactions and experimental workflows.

Introduction to UNC7096 and its Target, NSD2

UNC7096 is a potent and selective chemical probe that specifically targets the first PWWP domain (PWWP1) of NSD2.[1][2] NSD2, also known as WHSC1 or MMSET, is a histone methyltransferase that primarily catalyzes the dimethylation of histone H3 at lysine 36 (H3K36me2), a mark associated with active gene transcription.[3][4][5] Dysregulation of NSD2, often through translocation or overexpression, is implicated in various malignancies, including multiple myeloma.[4]

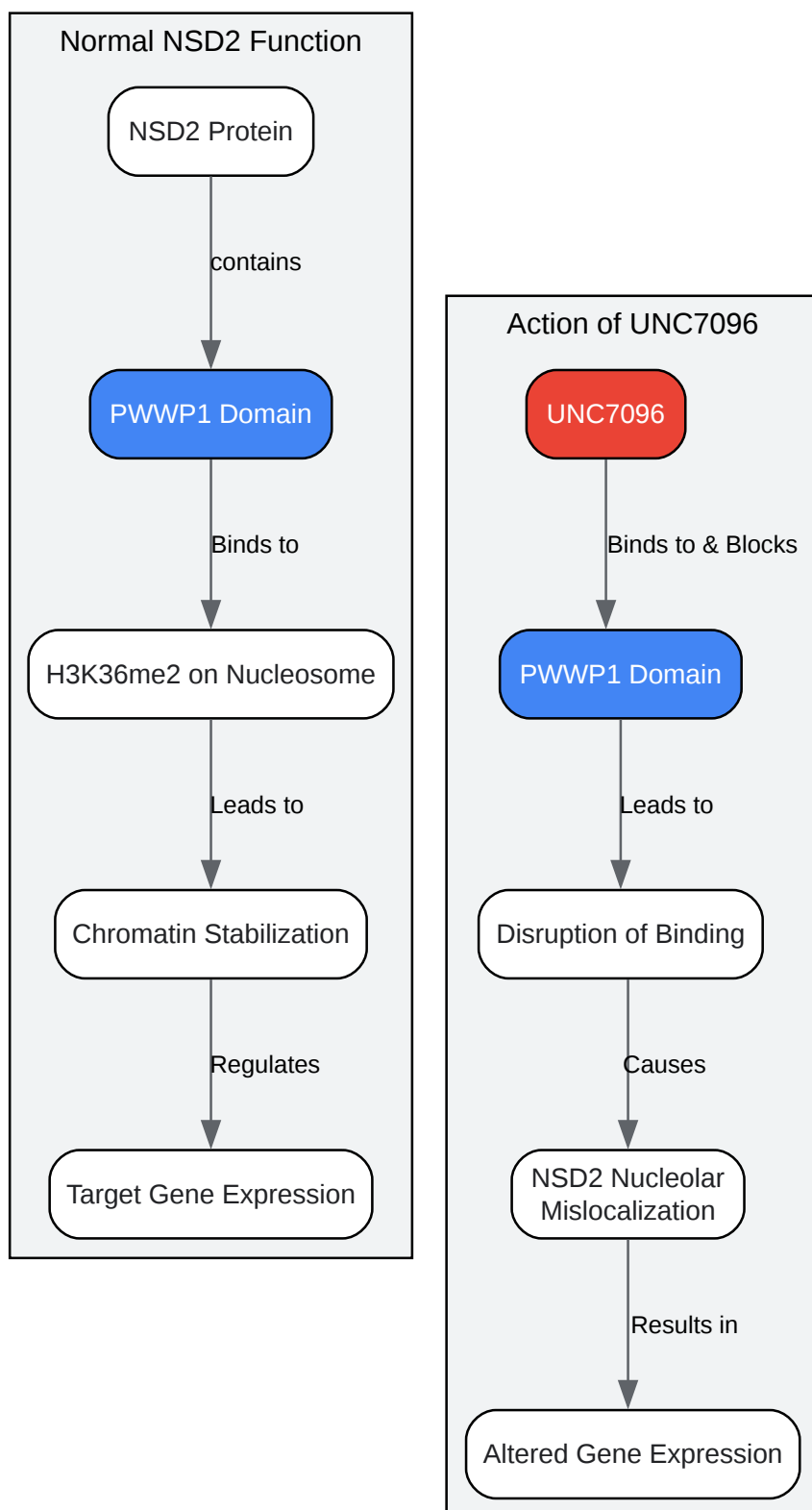
The NSD2 protein contains multiple functional domains, including a catalytic SET domain and several "reader" domains that recognize specific histone modifications. The PWWP1 domain is a crucial reader domain that binds to H3K36me2-marked nucleosomes, an interaction that

stabilizes NSD2 on chromatin.[2][6] By targeting this interaction, **UNC7096** provides a powerful means to dissect the non-catalytic functions of NSD2 and its role in maintaining chromatin states.

UNC7096 is a biotinylated derivative of UNC6934, another well-characterized antagonist of the NSD2-PWWP1 domain.[1][7] The biotin tag enables the use of **UNC7096** as an affinity reagent for pulldown experiments to identify and study proteins that interact with the NSD2-PWWP1 domain.[1][2]

Mechanism of Action

UNC7096 functions by competitively binding to the aromatic cage within the NSD2-PWWP1 domain, a pocket that normally recognizes and binds to the dimethylated lysine 36 of histone H3.[1][2] By occupying this binding pocket, **UNC7096** effectively blocks the interaction between the NSD2-PWWP1 domain and its cognate histone mark, H3K36me₂, on nucleosomes.[1][2] This disruption of the reader function of NSD2 leads to its delocalization from chromatin and subsequent accumulation in the nucleolus.[3] It is important to note that **UNC7096**, like its parent compound UNC6934, does not directly inhibit the catalytic methyltransferase activity of the NSD2 SET domain.[1]



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Caption: Mechanism of **UNC7096** Action.

Quantitative Data

The following tables summarize the key quantitative data for **UNC7096** and its parent compound, UNC6934, providing insights into their binding affinity, potency, and selectivity.

Table 1: Binding Affinity of **UNC7096** and Related Compounds to NSD2-PWWP1

Compound	Assay Method	Kd (nM)	Reference
UNC7096	Surface Plasmon Resonance (SPR)	46	[1] [7]
UNC6934	Surface Plasmon Resonance (SPR)	91 ± 8	[4]
UNC6934	Surface Plasmon Resonance (SPR)	80	[8]

Table 2: In Vitro and Cellular Potency of UNC6934

Compound	Assay	Target Interaction	IC50 (nM)	Cell Line	Reference
UNC6934	AlphaScreen	NSD2-PWWP1 & H3K36me2 Nucleosome	104 ± 13	N/A	[9]
UNC6934	NanoBRET	NSD2-PWWP1 & Histone H3	1090	U2OS	[8]

Table 3: Selectivity Profile of UNC6934

Compound	Assay Method	Tested Against	Selectivity	Reference
UNC6934	Differential Scanning Fluorimetry (DSF)	15 other human PWWP domains	Selective for NSD2-PWWP1	[4]
UNC6934	Biochemical Assay	33 methyltransferase domains	No inhibition	[4]
UNC6934	Radioligand Binding Assay	Panel of 90 CNS receptors, channels, and transporters	Minimal off-target effects ($K_i = 1.4 \pm 0.8 \mu\text{M}$ for serotonin transporter)	[3][4]

Experimental Protocols

Detailed methodologies for key experiments utilizing **UNC7096** and related compounds are provided below.

Surface Plasmon Resonance (SPR) for Binding Affinity

This protocol is adapted from descriptions of UNC6934 and **UNC7096** binding analysis.[10][11]

- Objective: To determine the binding affinity (K_d) of **UNC7096** to the NSD2-PWWP1 domain.
- Instrumentation: Biacore or similar SPR instrument.
- Materials:
 - Recombinant human NSD2-PWWP1 domain
 - CM5 sensor chip
 - Amine coupling kit (EDC, NHS, ethanolamine)
 - HBS-EP+ buffer (or similar)

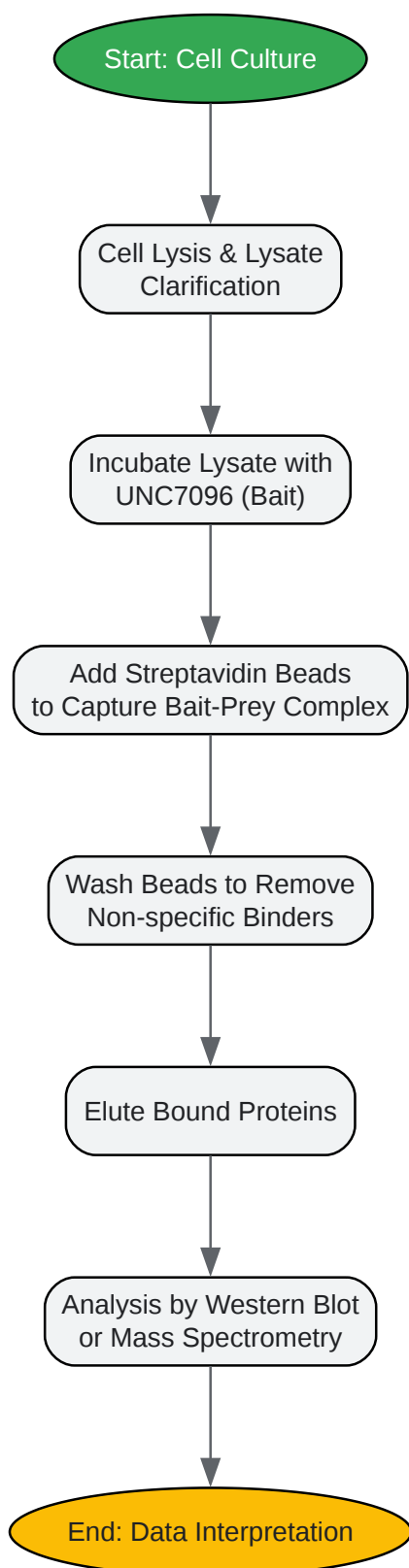
- **UNC7096** dissolved in DMSO and diluted in running buffer
- Procedure:
 - Immobilization:
 - Activate the surface of a CM5 sensor chip flow cell with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
 - Inject recombinant NSD2-PWWP1 protein over the activated surface until the desired immobilization level is reached (e.g., ~4000 RU).
 - Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl.
 - Binding Analysis:
 - Prepare a dilution series of **UNC7096** in running buffer containing a small percentage of DMSO (e.g., 0.5%) to match the sample solvent.
 - Perform single-cycle kinetics by injecting the different concentrations of **UNC7096** sequentially over the immobilized NSD2-PWWP1 surface and a reference flow cell.
 - Use a contact time of 60 seconds and a dissociation time of 120 seconds at a flow rate of 75 μ L/min.
 - Data Analysis:
 - Subtract the reference flow cell data from the active flow cell data.
 - Fit the resulting sensorgrams to a 1:1 kinetic binding model to determine the association rate (k_a), dissociation rate (k_d), and the equilibrium dissociation constant (K_d).

Chemiprecipitation (Pulldown) Assay

This protocol is a generalized procedure for using **UNC7096** to capture NSD2 and its interacting partners from cell lysates.

- Objective: To isolate and identify proteins that bind to the NSD2-PWWP1 domain using **UNC7096**.
- Materials:
 - KMS-11 or other relevant cell line
 - **UNC7096**
 - Streptavidin-coated magnetic beads
 - Lysis buffer (e.g., 20 mM HEPES pH 7.5, 350 mM KCl, 1% Triton X-100, with protease inhibitors)
 - Wash buffer (e.g., lysis buffer with lower salt concentration)
 - Elution buffer (e.g., SDS-PAGE sample buffer)
- Procedure:
 - Cell Lysate Preparation:
 - Harvest cells and wash twice with ice-cold PBS.
 - Lyse cells in high-salt lysis buffer on ice for 20-30 minutes.
 - Clear the lysate by centrifugation at high speed (e.g., 18,000 x g) for 20 minutes at 4°C.
 - Determine the protein concentration of the supernatant.
 - Bait Incubation:
 - Incubate a defined amount of cell lysate (e.g., 1-2 mg) with **UNC7096** at a suitable concentration for 1-2 hours at 4°C with gentle rotation.
 - For competition experiments, pre-incubate the lysate with a non-biotinylated competitor (e.g., UNC6934) before adding **UNC7096**.
 - Capture:

- Add pre-washed streptavidin-coated magnetic beads to the lysate and incubate for another 1-2 hours at 4°C.
- Washing:
 - Pellet the beads using a magnetic stand and discard the supernatant.
 - Wash the beads 3-5 times with wash buffer to remove non-specific binders.
- Elution:
 - Elute the bound proteins by resuspending the beads in SDS-PAGE sample buffer and boiling for 5-10 minutes.
- Analysis:
 - Analyze the eluted proteins by SDS-PAGE and Western blotting for NSD2 or by mass spectrometry for proteomic identification of interacting partners.



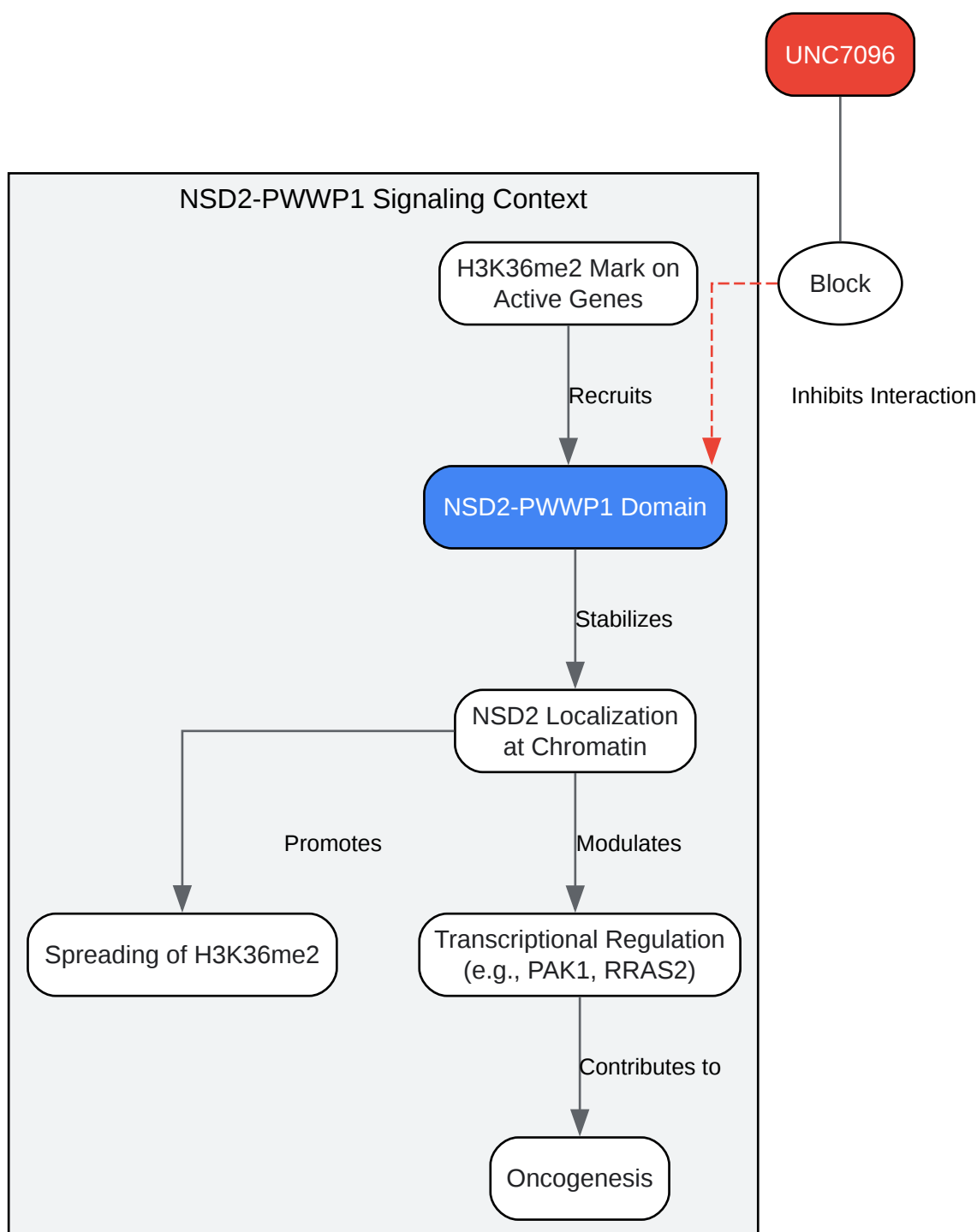
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Caption: UNC7096 Pulldown Experimental Workflow.

Signaling Pathway and Biological Context

The primary role of the NSD2-PWWP1 domain is to anchor NSD2 to chromatin regions marked by H3K36me2. This localization is critical for NSD2's function in transcriptional regulation. By stabilizing NSD2 at specific genomic loci, the PWWP1-H3K36me2 interaction facilitates the catalytic activity of the SET domain on adjacent nucleosomes, potentially leading to the spreading of the H3K36me2 mark. This epigenetic mark is associated with actively transcribed genes and is involved in processes such as DNA repair and suppression of aberrant transcription initiation.

Disruption of the PWWP1-H3K36me2 interaction by **UNC7096** leads to the delocalization of NSD2 from chromatin to the nucleolus. This sequestration away from its sites of action on chromatin alters the epigenetic landscape and consequently affects the expression of NSD2 target genes. In cancer cells where NSD2 is overexpressed, this can lead to a reduction in oncogenic signaling. For example, NSD2 has been shown to be a downstream target of EZH2 and to regulate pathways involving PAK1, RRAS2, and TGFA.^[7] By modulating NSD2 localization and function, **UNC7096** provides a tool to probe these downstream signaling consequences.



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Caption: NSD2-PWWP1 Signaling and **UNC7096** Interference.

Conclusion

UNC7096 is a valuable and specific chemical probe for the NSD2-PWWP1 domain. Its high affinity and biotin tag make it an excellent tool for affinity-based proteomics to identify NSD2-PWWP1 interactors and to study the consequences of disrupting NSD2's chromatin localization. The data and protocols presented in this guide are intended to facilitate the use of **UNC7096** in advancing our understanding of NSD2 biology and its role in human disease, ultimately aiding in the development of novel therapeutic strategies.

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